molecular formula C13H10N4 B11669413 N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11669413
M. Wt: 222.24 g/mol
InChI Key: QYIONCSOLVIVGC-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine is an organic compound that features a naphthalene ring linked to a 1,2,4-triazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of naphthaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction can be summarized as follows:

Naphthaldehyde+4-amino-1,2,4-triazoleThis compound\text{Naphthaldehyde} + \text{4-amino-1,2,4-triazole} \rightarrow \text{this compound} Naphthaldehyde+4-amino-1,2,4-triazole→this compound

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or azide-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The triazole ring is known to inhibit cytochrome P450 enzymes, which can lead to antifungal activity by disrupting ergosterol synthesis in fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Naphthylmethylidene derivatives: Compounds with similar structures but different substituents on the naphthalene or triazole rings.

    Triazole derivatives: Compounds containing the 1,2,4-triazole ring but linked to different aromatic systems.

Uniqueness

N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of a naphthalene ring and a triazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems and unique reactivity in chemical synthesis.

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

(E)-1-naphthalen-1-yl-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H10N4/c1-2-7-13-11(4-1)5-3-6-12(13)8-16-17-9-14-15-10-17/h1-10H/b16-8+

InChI Key

QYIONCSOLVIVGC-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C=NN=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN3C=NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.